Mexafylline
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Overview
Description
Mexafylline is a derivative of theophylline, a well-known bronchodilatorThis compound has been investigated for its potential therapeutic effects, particularly in respiratory conditions, but it has never been marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mexafylline can be synthesized through a multi-step process starting from theophylline. The key steps involve the alkylation of theophylline with cyclohexenylmethyl bromide under basic conditions to introduce the cyclohexenylmethyl group at the nitrogen atom of the xanthine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Mexafylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced xanthine derivatives, and substituted xanthine compounds.
Scientific Research Applications
Mexafylline has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Mexafylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and relaxation of smooth muscle in the respiratory tract. Additionally, this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Theophylline: A well-known bronchodilator with a similar mechanism of action.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Pentoxifylline: Another xanthine derivative with vasodilatory and anti-inflammatory properties
Uniqueness of Mexafylline: this compound’s unique structure, with the cyclohexenylmethyl group, distinguishes it from other xanthine derivatives. This structural modification may confer different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in specific therapeutic contexts.
Properties
CAS No. |
80294-25-3 |
---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
3-(cyclohex-3-en-1-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H18N4O2/c1-9-15-11-12(16-9)18(14(20)17(2)13(11)19)8-10-6-4-3-5-7-10/h3-4,10H,5-8H2,1-2H3,(H,15,16) |
InChI Key |
ZYAHJRHHDCHNMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3CCC=CC3)C |
Origin of Product |
United States |
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